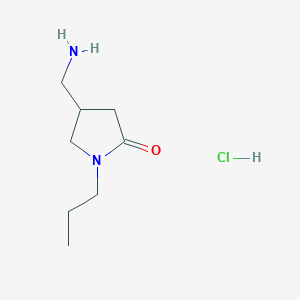

4-(Aminomethyl)-1-propylpyrrolidin-2-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

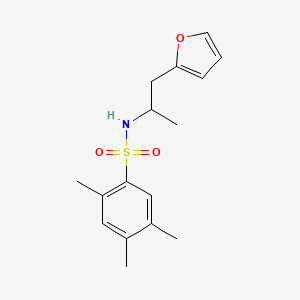

4-(Aminomethyl)-1-propylpyrrolidin-2-one hydrochloride, also known as 4-AMP, is a psychoactive compound that belongs to the pyrrolidinone class. It is a research chemical that is used in scientific research to study the effects of stimulants on the brain. 4-AMP is a relatively new compound, and its properties and effects are still being studied.

Aplicaciones Científicas De Investigación

Asymmetric Synthesis and Antibacterial Agents

- Asymmetric Synthesis in Medicinal Chemistry : The compound has been explored for its potential in the asymmetric synthesis of antibacterial agents. For instance, its enantiomers have demonstrated significant differences in antibacterial activity, indicating its practical significance in clinical applications (Rosen et al., 1988).

Synthesis and Properties of Analogs

- Synthesis of Antibacterial Analogs : Research has focused on synthesizing and studying the antibacterial activity of various analogs of the compound. These studies have been instrumental in understanding structure-activity relationships and developing more effective antibacterial compounds (Egawa et al., 1984).

Applications in Enzymatic Reactions

- Catalysis in Enzymatic Reactions : The compound has been used in studies involving dynamic kinetic resolution catalyzed by ω-transaminases, showcasing its role in enzymatic reactions and asymmetric syntheses (Koszelewski et al., 2009).

Imidazolidin-4-one Synthesis

- Imidazolidin-4-one Synthesis : Its derivatives have been used in the synthesis of imidazolidin-4-ones, commonly employed in bioactive oligopeptides as proline surrogates or for protection of N-terminal amino acids against hydrolysis (Ferraz et al., 2007).

Slow Release of Bioactive Volatile Carbonyl Derivatives

- Controlled Release Applications : Research has also been conducted on its use in practical applications for the controlled release of fragrant aldehydes and ketones (Trachsel et al., 2012).

Calcium Antagonists and Antioxidant Activity

- Calcium Overload Inhibition and Antioxidant Activity : Studies have explored its role in the development of novel calcium antagonists with both calcium overload inhibition and antioxidant activity (Kato et al., 1999).

Synthesis of Imidazolidin-4-ones

- Synthesis Techniques : The compound has been used in the synthesis of imidazolidin-4-ones, highlighting efficient and safe procedures suitable for scale-up production (Cheng Qing-fang, 2005).

Spectroscopic Characterization and Crystal Structures

- Spectroscopic and Crystallographic Studies : Its derivatives have been subject to comprehensive chemical characterization, providing valuable data for identification and analysis (Kuś et al., 2016).

Synthesis of 4-Fluoropyrrolidine Derivatives

- Medicinal Chemistry Applications : The compound is utilized in the synthesis of 4-fluoropyrrolidine derivatives, which have applications in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).

Propiedades

IUPAC Name |

4-(aminomethyl)-1-propylpyrrolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-2-3-10-6-7(5-9)4-8(10)11;/h7H,2-6,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJZXZRHFNKGJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CC(CC1=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)-1-propylpyrrolidin-2-one hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2741617.png)

![ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-1H-pyrazole-4-carboxylate](/img/structure/B2741620.png)

![6-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2741621.png)

![(Z)-ethyl 1-isopropyl-2-((3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2741623.png)

![2-Chloro-N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]propanamide](/img/structure/B2741625.png)

![1-((2-fluorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2741628.png)

![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2741632.png)

![[4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride](/img/no-structure.png)